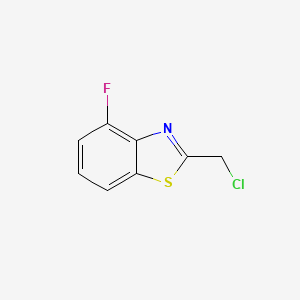

2-(Chloromethyl)-4-fluoro-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNS/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUFBFBTHMNZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluoro-1,3-benzothiazole typically involves the chloromethylation of 4-fluoro-1,3-benzothiazole. One common method is the reaction of 4-fluoro-1,3-benzothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding benzothiazoline derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

Oxidation: Benzothiazole sulfoxides or sulfones.

Reduction: Benzothiazoline derivatives.

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives, including 2-(Chloromethyl)-4-fluoro-1,3-benzothiazole, have been extensively studied for their anticancer activities. Research indicates that fluorinated benzothiazoles can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival proteins. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer) and Mia-PaCa2 (pancreatic cancer) .

Antibacterial Activity

The antibacterial potential of benzothiazole derivatives has garnered attention due to the rising issue of antibiotic resistance. Studies have demonstrated that this compound exhibits activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism often involves disruption of bacterial cell wall synthesis and interference with DNA replication .

Other Therapeutic Applications

Beyond anticancer and antibacterial applications, benzothiazoles have been investigated for their roles in treating conditions such as diabetes and neurodegenerative diseases. The incorporation of fluorine enhances the lipophilicity and bioavailability of these compounds, which can improve their therapeutic profiles .

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of various benzothiazole derivatives against breast cancer cell lines, this compound was found to significantly inhibit cell proliferation at low micromolar concentrations. The compound induced apoptosis through the intrinsic pathway involving mitochondrial dysfunction .

Case Study 2: Antibacterial Efficacy

A comparative study on the antibacterial effects of several benzothiazole derivatives revealed that this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involved disrupting the bacterial cell membrane integrity .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol (C₁₄H₁₀ClNO₂S)

- Structural Features: A benzothiazole core with a 5-chloro substituent and a methoxyphenol group at position 2.

- Synthesis: Synthesized via condensation of 2-amino-4-chlorobenzenethiol with 2-hydroxy-5-methoxybenzaldehyde in the presence of sodium metabisulfite (80.8% yield) .

- Crystallography: The benzothiazole and methoxyphenol rings are nearly planar (dihedral angle: 1.23°), stabilized by C–H···O hydrogen bonds and π-π interactions (centroid distance: 3.7365 Å) .

- Key Differences: The methoxyphenol group introduces hydrogen-bonding capacity and increased steric bulk compared to the compact fluorinated structure of the title compound.

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (C₁₄H₁₀ClNO₂S)

- Structural Features : A methoxyphenyl group at position 2 and a 5-chloro substituent on the benzothiazole core.

2-(Chloromethyl)-1,3-benzoxazole (C₈H₆ClNO)

- Structural Features : Replaces the benzothiazole’s sulfur atom with oxygen, forming a benzoxazole core.

- Key Differences : Benzoxazole derivatives generally exhibit distinct pharmacokinetic profiles due to differences in polarity and metabolic stability .

Comparative Analysis Table

Biological Activity

2-(Chloromethyl)-4-fluoro-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- CAS Number: 110704-21-7

The presence of a chloromethyl and a fluorine substituent enhances its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of o-aminothiophenol with chloroacetic acid under acidic conditions. The following reaction scheme illustrates this process:

This method yields the compound in moderate to high purity and is suitable for further functionalization.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds related to this compound have shown promising results against various cancer cell lines. A study demonstrated that benzothiazole derivatives can induce apoptosis in HepG2 cells (human liver cancer) at low concentrations, with IC50 values ranging from 1.2 nM to 48 nM depending on the specific derivative used .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 7e | HepG2 | 48 |

| 7d | SW620 | 4.3 |

| 7f | A549 | 44 |

These findings suggest that modifications to the benzothiazole structure can significantly enhance anticancer activity.

Antimicrobial Activity

Benzothiazoles have also been investigated for their antimicrobial properties. Compounds derived from this scaffold exhibit activity against various pathogens, including resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Other Biological Activities

In addition to anticancer and antimicrobial effects, benzothiazoles are known to possess:

- Anti-inflammatory properties: They can inhibit pro-inflammatory cytokines like IL-6 and TNF-α .

- Antiparasitic effects: Some derivatives have shown efficacy against parasites like Schistosoma .

- Calcium channel antagonism: This property suggests potential applications in cardiovascular therapies .

Case Studies

- Anticancer Study : A series of novel benzothiazole derivatives were synthesized and evaluated for their anticancer activity. Among them, compound B7 exhibited significant inhibitory effects on cancer cell proliferation and induced apoptosis .

- Antimicrobial Evaluation : Research demonstrated that certain benzothiazole derivatives were effective against multidrug-resistant strains of bacteria, highlighting their potential as new antimicrobial agents in an era of increasing resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.